1-(叔丁氧羰基)-1H-吲哚-5-羧酸

描述

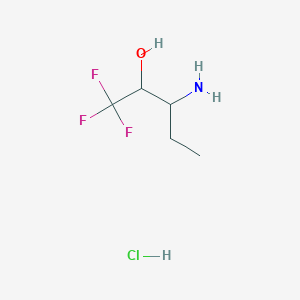

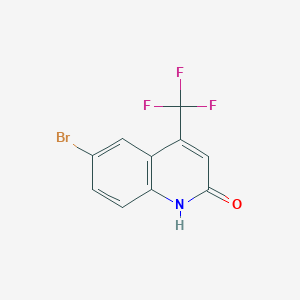

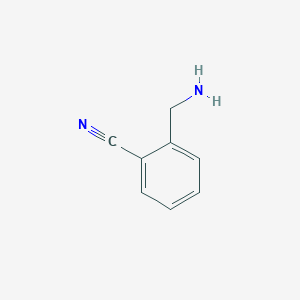

The compound "1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid" is a derivative of indole carboxylic acid, which is modified with a tert-butoxycarbonyl (Boc) protecting group. This modification is commonly used in the field of organic synthesis, particularly in the synthesis of peptides, where the Boc group serves to protect the amine functionality during the coupling of amino acid residues .

Synthesis Analysis

The synthesis of related compounds with tert-butoxycarbonyl protection has been reported in several studies. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved by adjusting reaction conditions to obtain either cis or trans acids, with optical resolution accomplished via diastereomeric salt formation or chromatography on a chiral stationary phase . Another study describes a stereoselective and scalable synthesis of a related compound, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, where the stereoselectivity of a cyclopropanation step was controlled by the functional group at C-α . These studies demonstrate the feasibility of synthesizing complex molecules with the tert-butoxycarbonyl protective group.

Molecular Structure Analysis

The molecular structure and conformation of tert-butoxycarbonyl-protected compounds have been extensively studied. For example, the crystal and molecular structure of a tert-butoxycarbonyl-protected cyclopropane derivative was determined by X-ray analysis, revealing the Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond . Conformational analysis using molecular mechanics methods supported these findings, indicating that the conformation in the crystal state is influenced by hydrogen bonding .

Chemical Reactions Analysis

The tert-butoxycarbonyl group is known to be involved in various chemical reactions, particularly in the protection and deprotection steps in peptide synthesis. The tert-butoxycarbonyl esters of indole-5-carboxylic acid and related compounds can be accessed by reacting the appropriate carboxylic acids with tert-butoxycarbonyl trichloroacetimidate . This method demonstrates the versatility of the Boc group in forming esters with heterocyclic carboxylic acids.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butoxycarbonyl-protected indole derivatives have been characterized using various analytical techniques. For instance, the synthesis and crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was confirmed by NMR, MS, FT-IR, and X-ray single crystal diffraction . Density functional theory (DFT) was used to optimize the structure of the compound, and the results showed a match with the crystal structure determined by X-ray diffraction . Similarly, the synthesis and structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate were determined using NMR, IR, MS, and X-ray diffraction, with DFT studies providing insights into the frontier molecular orbitals and molecular electrostatic potential energy . These studies highlight the importance of computational methods in understanding the properties of these compounds.

科学研究应用

The Boc group is a protective group used in organic synthesis. The Boc group prevents unwanted reactions from occurring on the nitrogen atom of an amino acid or peptide during additional reaction steps. Once these steps are complete, the Boc group can be removed under acidic conditions, typically with trifluoroacetic acid .

This protective group strategy is widely used in the field of peptide synthesis, which is a sub-discipline of organic chemistry. Peptide synthesis involves the formation of peptides, which are small proteins, through the formation of peptide bonds. These peptides have numerous applications in biological research and drug discovery .

-

Synthesis of Marine Natural Products

-

Preparation of Room-Temperature Ionic Liquids

-

Metal Catalyzed Cross-Coupling Reactions

-

Synthesis of Pyrrole Derivatives

-

Preparation of Amino Acid Ionic Liquids

-

Synthesis of Tetrahydropyridine Derivatives

安全和危害

未来方向

属性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-7-6-9-8-10(12(16)17)4-5-11(9)15/h4-8H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPWRLQOVJQGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626732 | |

| Record name | 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid | |

CAS RN |

188751-54-4 | |

| Record name | 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]](/img/structure/B1289242.png)

![[1-(Aminomethyl)cyclopentyl]methanol](/img/structure/B1289248.png)